molecular formula C8H12O B14457636 2-Methylhept-1-en-6-yn-3-ol CAS No. 72867-88-0

2-Methylhept-1-en-6-yn-3-ol

Cat. No.: B14457636
CAS No.: 72867-88-0
M. Wt: 124.18 g/mol
InChI Key: AXPQTJKGOOOSJN-UHFFFAOYSA-N
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Description

2-Methylhept-1-en-6-yn-3-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to an aliphatic carbon chain that includes both a double bond (alkene) and a triple bond (alkyne). This unique structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhept-1-en-6-yn-3-ol can be achieved through several methods. One common approach involves the use of alkyne and alkene chemistry. For instance, starting with a suitable alkyne, such as 1-heptyne, and introducing a methyl group at the second carbon position can yield the desired compound. The reaction conditions typically involve the use of catalysts like palladium or nickel to facilitate the addition of the methyl group and the formation of the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the starting materials are subjected to controlled reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Methylhept-1-en-6-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2-Methylhept-1-en-6-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylhept-1-en-6-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The alkyne and alkene groups can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhept-1-en-6-yn-3-ol: Unique due to the presence of both alkyne and alkene groups.

    2-Methylhept-1-en-6-yn-2-ol: Similar structure but with the hydroxyl group at a different position.

    2-Methylhept-1-en-5-yn-3-ol: Similar structure but with the triple bond at a different position.

Properties

CAS No.

72867-88-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methylhept-1-en-6-yn-3-ol

InChI

InChI=1S/C8H12O/c1-4-5-6-8(9)7(2)3/h1,8-9H,2,5-6H2,3H3

InChI Key

AXPQTJKGOOOSJN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC#C)O

Origin of Product

United States

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